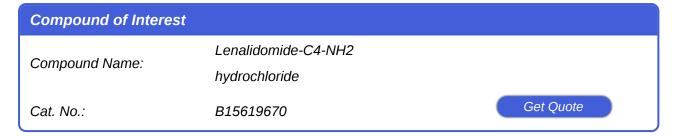


Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide-C4-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). As a derivative of lenalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this molecule into a PROTAC, researchers can hijack the cell's natural protein disposal system to selectively degrade target proteins implicated in various diseases. This technical guide provides a comprehensive overview of Lenalidomide-C4-NH2 hydrochloride, including its chemical properties, mechanism of action, synthesis, and relevant experimental protocols for its application in drug discovery and development.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.



Lenalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase. Lenalidomide-C4-NH2 hydrochloride is a specifically designed derivative featuring a four-carbon alkyl linker with a terminal amine group. This amine functionality provides a convenient attachment point for conjugating a target protein ligand, making it a versatile tool for PROTAC synthesis.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of **Lenalidomide-C4-NH2 hydrochloride**.

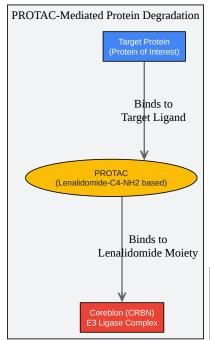
Property	Value	Reference	
Synonyms	Cereblon ligand 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 32 hydrochloride	[1]	
Molecular Formula	C17H22ClN3O3	[2]	
Molecular Weight	351.83 g/mol	[2]	
CAS Number	2435715-90-3	[3]	
Appearance	Solid powder		
Solubility	Soluble in DMSO	[4]	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]	

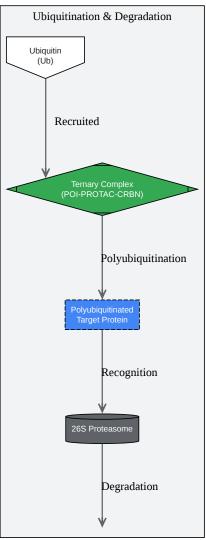
Mechanism of Action

The primary function of **Lenalidomide-C4-NH2 hydrochloride** is to act as the CRBN-recruiting element within a PROTAC. The lenalidomide moiety binds to the thalidomide-binding pocket of CRBN. When incorporated into a PROTAC, this binding event brings the entire PROTAC-target protein complex into proximity with the CRBN E3 ligase machinery. This proximity facilitates the



transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.







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PROTAC Mechanism of Action

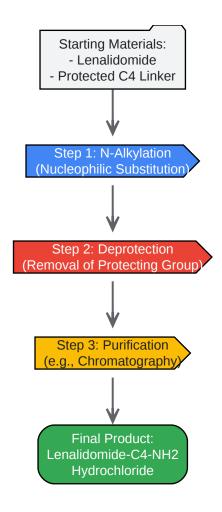
Synthesis

The synthesis of **Lenalidomide-C4-NH2 hydrochloride** involves the derivatization of lenalidomide at its 4-amino position. While a specific, detailed protocol for this exact molecule is not readily available in the provided search results, a general synthetic strategy can be outlined based on the synthesis of similar N-alkylated lenalidomide derivatives. The process typically involves the reaction of lenalidomide with a suitable C4 linker precursor that has a protected amine and a reactive group (e.g., a halide) that can undergo nucleophilic substitution with the amino group of lenalidomide.

General Synthetic Scheme:

- Protection of the amine: The terminal amine of a 4-carbon linker (e.g., 4-bromobutylamine) is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
- Alkylation of Lenalidomide: Lenalidomide is reacted with the protected linker (e.g., N-Boc-4-bromobutylamine) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., NMP) at an elevated temperature.
- Deprotection: The protecting group is removed from the terminal amine, typically under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt of the final product.





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General Synthesis Workflow

Quantitative Data

While specific binding affinity data (e.g., Kd) for **Lenalidomide-C4-NH2 hydrochloride** to CRBN is not explicitly available in the provided search results, its effectiveness as a CRBN ligand is demonstrated through its use in potent PROTACs. For instance, a PROTAC (referred to as compound 24 or BETd-260) utilizing a lenalidomide-based ligand was shown to have significant anti-proliferative activity in acute leukemia cell lines.



PROTAC (using Lenalidomide- based ligand)	Cell Line	IC50 (nM)	Reference
Compound 24 (BETd-260)	RS4;11	0.98	[1]
Compound 24 (BETd-260)	MOLM-13	13.7	[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of **Lenalidomide-C4-NH2 hydrochloride** in PROTAC development.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a general guideline for assessing the degradation of a target protein induced by a PROTAC synthesized using **Lenalidomide-C4-NH2 hydrochloride**.

Materials:

- Cell line expressing the target protein
- PROTAC synthesized with Lenalidomide-C4-NH2 hydrochloride
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
- SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE.
 Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.



 Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cereblon Binding Assay (General Protocol Outline)

Determining the binding affinity of **Lenalidomide-C4-NH2 hydrochloride** to CRBN is crucial. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be employed.

6.2.1. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H).

Procedure Outline:

- Sample Preparation: Prepare a solution of purified recombinant CRBN protein in a suitable buffer. Prepare a solution of **Lenalidomide-C4-NH2 hydrochloride** in the same buffer.
- ITC Experiment:
 - Load the CRBN solution into the sample cell of the calorimeter.
 - Load the Lenalidomide-C4-NH2 hydrochloride solution into the injection syringe.
 - Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
- Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

6.2.2. Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics and affinity data.

Procedure Outline:



- Chip Preparation: Immobilize purified recombinant CRBN onto a suitable sensor chip.
- Binding Analysis:
 - Flow a series of concentrations of Lenalidomide-C4-NH2 hydrochloride over the sensor chip surface.
 - Monitor the association and dissociation phases in real-time.
- Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

Lenalidomide-C4-NH2 hydrochloride is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure, with a readily functionalizable amine linker, allows for the systematic synthesis of novel protein degraders. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and activity of this important E3 ligase ligand and the PROTACs derived from it. Further investigation into its specific binding kinetics and the optimization of linkers will continue to advance the field of targeted protein degradation.

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 To cite this document: BenchChem. [Lenalidomide-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619670#what-is-lenalidomide-c4-nh2hydrochloride]

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